13-epi-10-Deacetyl Baccatin III

Description

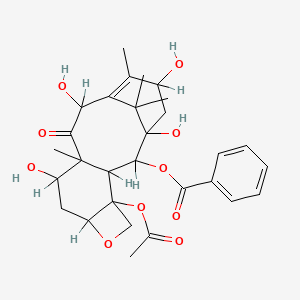

13-epi-10-Deacetyl Baccatin III (13-epi-10-DAB) is a stereoisomer of 10-deacetylbaccatin III (10-DAB), a critical precursor in the biosynthesis of paclitaxel (Taxol®), a widely used anticancer drug. The "13-epi" designation indicates an epimerization at the C13 hydroxyl group of the taxane core structure, altering its spatial configuration compared to canonical 10-DAB . This compound is primarily identified as a minor metabolite or degradation impurity in Taxus species and semi-synthetic paclitaxel derivatives .

Properties

IUPAC Name |

(4-acetyloxy-1,9,12,15-tetrahydroxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl) benzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H36O10/c1-14-17(31)12-29(36)24(38-25(35)16-9-7-6-8-10-16)22-27(5,23(34)21(33)20(14)26(29,3)4)18(32)11-19-28(22,13-37-19)39-15(2)30/h6-10,17-19,21-22,24,31-33,36H,11-13H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWLXLRUDGLRYDR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1O)O)OC(=O)C5=CC=CC=C5)(CO4)OC(=O)C)O)C)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H36O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

544.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32981-86-5 | |

| Record name | 10-Desacetylbaccatin III | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=251677 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Biological Activity

13-epi-10-Deacetyl Baccatin III is a naturally occurring compound derived from the yew tree (Taxus spp.), specifically a derivative of 10-deacetylbaccatin III. It plays a crucial role as a precursor in the biosynthesis of taxanes, which are well-known for their anticancer properties. This article delves into the biological activity of this compound, highlighting its pharmacological significance, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The chemical formula of this compound is , and it features unique stereochemistry at the C-13 position, where an epimeric configuration occurs. This structural variation may influence its biological activity and pharmacological properties compared to other baccatin compounds.

| Property | Value |

|---|---|

| Molecular Formula | C29H36O10 |

| Molecular Weight | 542.57 g/mol |

| CAS Number | 172018-16-5 |

| Melting Point | Not available |

| Density | Not available |

This compound exhibits significant biological activity primarily through its role in the synthesis of taxanes, particularly paclitaxel (Taxol). The mechanism involves stabilization of microtubules, preventing their depolymerization during cell division. This action leads to cell cycle arrest and apoptosis in cancer cells, making it a valuable compound in cancer therapy.

Anticancer Properties

Research indicates that this compound has notable effects on various cancer cell lines:

- Cytotoxicity Studies : In vitro studies have shown that this compound can inhibit the proliferation of several cancer cell lines, including HL-60 (leukemia), A431 (epidermal carcinoma), and MCF-7 (breast cancer) with varying degrees of effectiveness .

Table: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | Concentration (µM) | Inhibition (%) |

|---|---|---|

| HL-60 | 30 | 58 |

| MCF-7 | 3.65 | 46 |

| A431 | 3.65 | 53 |

Pharmacological Studies

Recent studies have explored the pharmacokinetics and pharmacodynamics of this compound. Key findings include:

- Cell Cycle Arrest : The compound significantly increases the duration of cell division time, effectively inhibiting tumor growth.

- Synergistic Effects : When used in combination with other chemotherapeutic agents, it may enhance overall efficacy while reducing side effects .

Case Studies

In a notable study involving the biotransformation of taxanes from yew needles, researchers demonstrated that engineered bacteria could effectively convert precursors into baccatin III under optimal conditions. This biotechnological approach not only highlights the potential for sustainable production but also underscores the importance of compounds like this compound in drug development .

Scientific Research Applications

Chemistry

13-epi-10-Deacetyl Baccatin III is utilized as a precursor in synthesizing complex organic molecules. It acts as a model compound to study reaction mechanisms due to its unique structural features. The compound undergoes various chemical reactions, making it essential for developing new synthetic pathways and methodologies in organic chemistry.

Biology

In biological research, this compound plays a pivotal role in studying the metabolic pathways involved in the biosynthesis of paclitaxel. It serves as an intermediate that helps researchers understand the enzymatic processes and regulatory mechanisms that govern the production of taxanes . The compound's structural characteristics allow for significant insights into the functionalization of diterpene scaffolds, which are crucial for developing new taxane derivatives .

Medicine

The most notable application of this compound is in medicine, specifically in oncology. It is integral to producing paclitaxel and its derivatives, which are effective against various cancers, including breast, lung, and ovarian cancers. The compound's conversion into paclitaxel involves specific enzymatic reactions, particularly catalyzed by 10-deacetylbaccatin III-10-O-acetyltransferase (TcDBAT), highlighting its importance in therapeutic development .

Industry

In the pharmaceutical industry, this compound is critical for large-scale production processes of paclitaxel. Its extraction from renewable sources like Taxus needles and subsequent biotransformation processes are optimized to enhance yield and efficiency. This industrial application underscores its significance in meeting the demand for effective cancer therapies globally .

Case Study 1: Enzymatic Efficiency Improvement

Research has focused on enhancing the catalytic efficiency of TcDBAT towards 10-deacetylbaccatin III. Studies indicated that modifications to the enzyme could significantly increase its activity against unnatural substrates, thereby improving yields of desired products like paclitaxel .

Case Study 2: Industrial Production Optimization

An investigation into large-scale extraction methods revealed that optimizing conditions such as pH and temperature during biotransformation could lead to substantial increases in yield for industrial applications. This study emphasizes the importance of refining production techniques to meet therapeutic demands effectively.

Comparison with Similar Compounds

Stereoisomeric Variants

- 7-epi-10-Deacetyl Baccatin III : Epimerization at the C7 hydroxyl group distinguishes this compound from 10-DAB. It is found in Taxus species and fungal cultures (e.g., Alternaria alternata) and is associated with altered metabolic pathways or enzymatic side reactions .

- 13-epi-10-Deacetyl Baccatin III : The C13 epimerization reduces its utility in paclitaxel biosynthesis but may confer unique bioactivity. It is less abundant in natural sources compared to 10-DAB .

Functional Group Modifications

Stability and Industrial Relevance

- Degradation Products : 7-epi-10-DAB and 13-epi-10-DAB are common impurities in paclitaxel formulations, arising from epimerization under storage or processing conditions .

- Synthetic Derivatives: 13-Oxo-10-DAB and methylated variants (e.g., 10-Deacetyl-10,13-dimethyl Baccatin III) are explored for enhanced stability and bioactivity, though none have surpassed paclitaxel in clinical utility .

Research Findings and Key Insights

- Biosynthetic Byproducts : Up to 37% increases in 10-DAB and its epimers are observed in fungal cultures supplemented with pectin, indicating environmental modulation of taxane profiles .

Preparation Methods

Botanical Extraction of 10-Deacetylbaccatin III

The primary precursor for synthesizing 13-epi-DAB III is 10-deacetylbaccatin III (10-DAB III), extracted predominantly from Taxus baccata (European yew) needles. Industrial protocols utilize renewable biomass sources, with extraction yields enhanced through polar solvent systems (e.g., methanol-water mixtures) and chromatographic purification.

Challenges in Epimerization Control

Unlike conventional baccatin III synthesis, the 13-epi derivative requires precise stereochemical inversion at the C13 hydroxyl group. This epimerization is influenced by reaction pH, temperature, and catalytic systems, often occurring as a side reaction during acylation or protection steps.

Catalytic Acetylation and Epimerization Pathways

Lewis Acid-Catalyzed Acylation

The acetylation of 10-DAB III at the C10 position is a pivotal step, typically employing rare earth metal triflates (e.g., Yb(OTf)₃, La(OTf)₃) as catalysts. These Lewis acids enable regioselective acylation under mild conditions while minimizing undesired epimerization. For example:

-

Catalyst : Ytterbium triflate (1 mol%)

-

Solvent : Tetrahydrofuran (THF) or dichloromethane

-

Reagent : Acetic anhydride (1.5 equivalents)

However, under slightly acidic or elevated-temperature conditions, the C13 hydroxyl group undergoes partial epimerization, yielding 13-epi-DAB III as a byproduct.

Epimerization Optimization

Controlled epimerization to favor the 13-epi isomer involves:

-

Temperature : Reactions conducted at 25–40°C promote reversible ring-opening at C13, enabling stereochemical inversion.

-

Solvent Systems : Polar aprotic solvents (e.g., acetonitrile) stabilize transition states during epimerization.

-

Additives : Buffering agents (e.g., ammonium acetate) maintain pH 5–6 to prevent degradation.

Industrial-Scale Production Workflows

Integrated Extraction and Biocatalysis

Modern facilities combine plant-derived 10-DAB III with engineered microbial strains (e.g., Saccharomyces cerevisiae expressing TcDBAT acyltransferase) to perform in situ acetylation. Key parameters include:

| Parameter | Optimal Condition | Impact on Epimerization |

|---|---|---|

| Temperature | 20–25°C | Minimizes thermal epimerization |

| Glycerol Supply | 2% (w/v) | Enhances enzyme stability |

| pH | 6.0–6.5 | Balances reaction rate and stereocontrol |

This method achieves 80–85% conversion to baccatin III, with 5–8% epimerization to 13-epi-DAB III.

Post-Synthesis Isolation

Chromatographic separation (e.g., reverse-phase HPLC with C18 columns) resolves 13-epi-DAB III from baccatin III. Solvent gradients (acetonitrile-water) enable >98% purity, critical for pharmaceutical applications.

Comparative Analysis of Catalytic Systems

Rare Earth vs. Transition Metal Catalysts

Data from highlights performance disparities:

| Catalyst | Loading (mol%) | Reaction Time | Yield (%) | Epimerization (%) |

|---|---|---|---|---|

| Yb(OTf)₃ | 1 | 2 hours | 97 | 3–5 |

| Sc(OTf)₃ | 10 | 48 hours | 58 | 10–12 |

| ZnCl₂ | 10 | 48 hours | 50 | 15–18 |

Rare earth triflates outperform transition metals in both efficiency and stereochemical fidelity.

Solvent Effects on Epimerization

Polar solvents like THF reduce epimerization (3–5%) compared to dichloromethane (8–10%) due to stabilized intermediate states.

Mitigation of Degradation Pathways

Retro-Aldol Reaction Suppression

The formation of 7-epi byproducts (common in paclitaxel synthesis) is minimized using aluminum sulfate additives, which stabilize the taxane core. Analogous strategies apply to 13-epi-DAB III by chelating metal ions that catalyze retro-aldol cleavage.

Thermal Stability Profiling

Pharmaceutical-grade 13-epi-DAB III exhibits stability up to 40°C, with degradation kinetics (Arrhenius equation):

Q & A

Q. How is the structural identity of 13-epi-10-Deacetyl Baccatin III confirmed experimentally?

Structural confirmation relies on a combination of spectroscopic and chromatographic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is critical for elucidating the stereochemical configuration, particularly distinguishing the 13-epi isomer from other baccatin derivatives. High-Performance Liquid Chromatography (HPLC) or LC-MS is used to assess purity and confirm molecular weight. For novel compounds, X-ray crystallography may resolve ambiguous stereochemistry. Proper documentation of spectral data (e.g., H NMR, C NMR, and DEPT spectra) must align with literature benchmarks for taxane derivatives .

Q. What are the key functional groups in this compound that influence its bioactivity?

The taxane core, including the oxetane ring and C-13 side chain, is essential for microtubule stabilization, a mechanism shared with paclitaxel. The absence of the 10-acetyl group and the epimerization at C-13 may alter binding affinity to β-tubulin. Researchers should compare hydrogen bonding patterns and hydrophobic interactions via molecular docking studies against known taxane-protein complexes to identify critical moieties .

Q. What are standard protocols for isolating this compound from natural sources?

Isolation typically involves extraction from Taxus species using methanol or ethanol, followed by liquid-liquid partitioning (e.g., hexane/ethyl acetate). Column chromatography with silica gel or reverse-phase C18 matrices is employed for purification. Critical steps include monitoring fractions via TLC and verifying purity through melting point analysis and spectroscopic characterization. Yield optimization requires controlling extraction time, solvent polarity, and temperature to minimize degradation .

Advanced Research Questions

Q. How can researchers address low yields in enzymatic synthesis of this compound?

Enzymatic synthesis using 10-deacetylbaccatin III-10-β-O-acetyltransferase (DBAT) often faces substrate specificity and kinetic bottlenecks. To improve yields:

Q. What methodological challenges arise when analyzing the stereochemical variability of this compound derivatives?

Epimerization at C-13 can occur during synthesis or storage, complicating purity assessments. Researchers must:

- Employ chiral HPLC columns (e.g., Chiralpak IA) with polar organic mobile phases to resolve epimers.

- Use dynamic NMR to monitor isomerization kinetics under varying pH and temperature conditions.

- Validate stability profiles via accelerated degradation studies (40°C/75% RH for 3 months) .

Q. How should contradictory cytotoxicity data for this compound across cancer cell lines be interpreted?

Discrepancies may stem from cell line-specific metabolic activity or assay conditions. To resolve contradictions:

- Standardize assays using the same cell passage number, culture medium, and incubation time.

- Include positive controls (e.g., paclitaxel) and normalize results to cell viability via MTT/WST-1 assays.

- Perform transcriptomic profiling to identify resistance markers (e.g., ABCB1 overexpression) that reduce drug uptake .

Q. What strategies enhance the reproducibility of this compound’s pharmacokinetic studies?

Reproducibility requires rigorous documentation of:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.